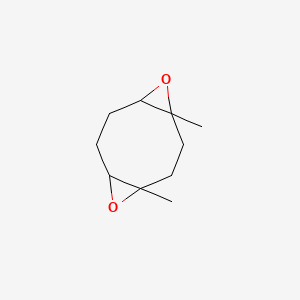
1,4-Dimethyl-5,10-dioxatricyclo(7.1.0.04,6)decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-5,10-dioxatricyclo(71004,6)decane is a complex organic compound with the molecular formula C10H16O2 It is characterized by its unique tricyclic structure, which includes two oxygen atoms and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-5,10-dioxatricyclo(7.1.0.04,6)decane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,4-dimethylcyclohexane with an oxidizing agent to form the desired tricyclic structure. The reaction conditions often require specific temperatures and catalysts to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethyl-5,10-dioxatricyclo(7.1.0.04,6)decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated analogs.
Substitution: The methyl groups and oxygen atoms can participate in substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce new functional groups, resulting in a diverse array of derivatives.
Applications De Recherche Scientifique
1,4-Dimethyl-5,10-dioxatricyclo(7.1.0.04,6)decane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying tricyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,4-Dimethyl-5,10-dioxatricyclo(7.1.0.04,6)decane involves its interaction with molecular targets through its functional groups. The oxygen atoms and methyl groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s biological activity and its effects on various pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cycloocta-1,5-diene dioxide
- 1,2:5,6-Diepoxycyclooctane
- Octahydro-2,6-cyclo-pyrano(3,2-b)pyran
Uniqueness
1,4-Dimethyl-5,10-dioxatricyclo(71004,6)decane is unique due to its specific tricyclic structure and the presence of two methyl groups, which differentiate it from other similar compounds
Propriétés
Numéro CAS |
94231-80-8 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
1,4-dimethyl-5,10-dioxatricyclo[7.1.0.04,6]decane |
InChI |
InChI=1S/C10H16O2/c1-9-5-6-10(2)8(12-10)4-3-7(9)11-9/h7-8H,3-6H2,1-2H3 |
Clé InChI |
HCDDNRCTUCHEFM-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC3(C(O3)CCC1O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



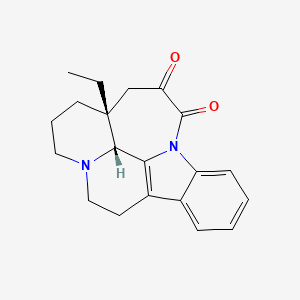

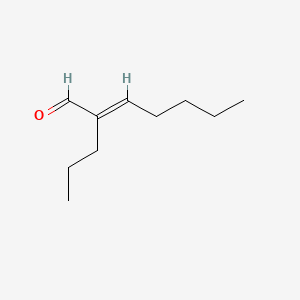



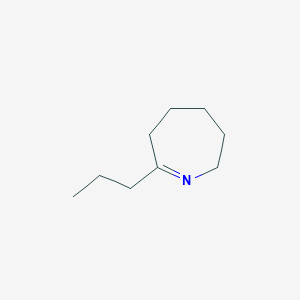

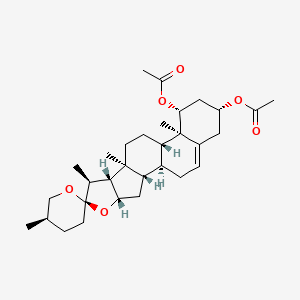
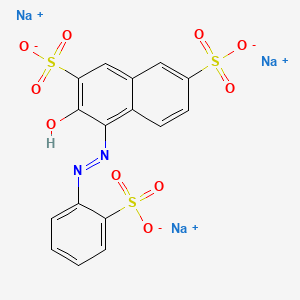
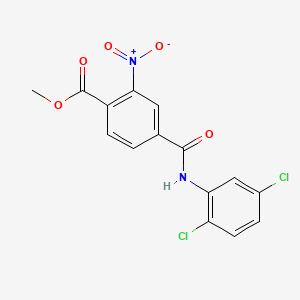
![2-(2-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B12682181.png)

